![molecular formula C25H27ClN6O2 B2553103 7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione CAS No. 898428-03-0](/img/structure/B2553103.png)
7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione" is a complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related piperazine compounds involves multiple steps, as seen in the synthesis of 1,4-piperazine-2,5-dione, which was achieved in 23% yield over six steps from a specific ethyl carboxylate precursor . Another relevant synthesis is that of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate in the production of cetirizine hydrochloride, which was synthesized from 4-chlorobenzophenone with an overall yield of 71.2% . These methods provide a foundation for the synthesis of complex piperazine derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by their hydrogen-bonding networks, as demonstrated by the polymorphic crystalline forms of a synthesized piperazine-2,5-dione . The association of these molecules in solution can be studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, with the solid-state structures serving as models for solution aggregation .
Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions, including Dieckmann cyclization to form piperazine-2,5-diones . This reaction involves the closure of a terminal methylene group onto a carbonyl group, facilitated by the presence of activating groups such as ketone carbonyl, nitrile, ester, or phosphoryl . The reactivity of the piperazine ring is central to the chemical versatility of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their substituents. For instance, the presence of a methyl group in the phenyl ring of piperazine and the chain length can significantly affect the dopaminergic and serotonergic antagonistic activity of the compounds . The synthesis of isostructural compounds with piperazine and phosphorus groups has also been reported, demonstrating the ability to form two-dimensional layers in the crystal structure through hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research on derivatives of 1,2,4-triazine and piperazine, similar to the mentioned compound, has shown their involvement in chemical synthesis and reactivity studies. For example, studies on 1,2,4-triazine derivatives explore their reactions with alkylmagnesium halides, Diazomethane, and in Mannich reactions, suggesting their utility in synthesizing novel organic compounds with potential biological activities (Mustafa, Mansour, & Zaher, 1970). Similarly, compounds incorporating piperazine structures have been synthesized through Dieckmann cyclization, highlighting the synthetic flexibility and utility of these moieties in constructing complex molecular architectures (Aboussafy & Clive, 2012).
Biological Activities
Compounds featuring triazole and piperazine rings have been evaluated for their antimicrobial activities. Novel triazole derivatives, including those with piperazine substitutions, have been synthesized and screened for antimicrobial properties, indicating their potential as therapeutic agents (Bektaş et al., 2007). This suggests that the compound , by virtue of containing similar functional groups, might also possess interesting biological activities worth exploring.
Physicochemical Properties
The investigation of physicochemical properties such as solubility, thermodynamics, and partitioning processes of related compounds can provide insights into their behavior in biological systems. For instance, a study on a novel antifungal compound from the triazole class explored these aspects, offering a foundation for understanding the drug-like properties of similar molecules (Volkova, Levshin, & Perlovich, 2020).
Spectroscopic and Computational Analysis
Spectroscopic and computational studies, including DFT and HSA binding, have been conducted on piperazine-quinoline derivatives, providing insights into their electronic structure, reactivity, and potential interaction with biological targets (Murugesan et al., 2021). Such analyses are crucial for the rational design of compounds with desired biological activities.
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-5-3-4-6-19(17)16-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEODZILXRJTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)Cl)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

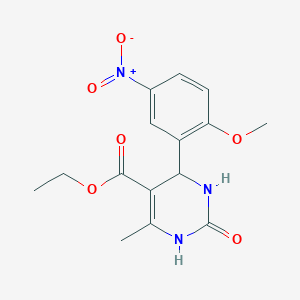
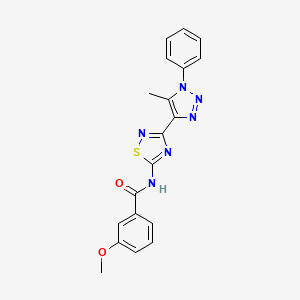
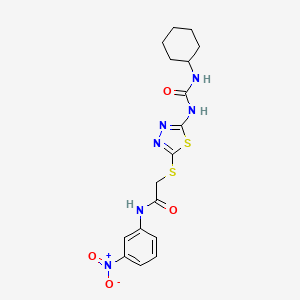
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
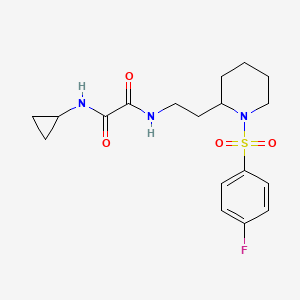
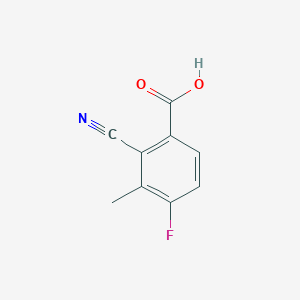
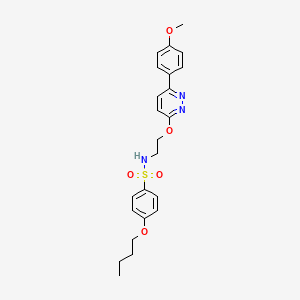
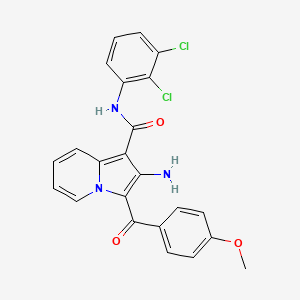
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2553033.png)
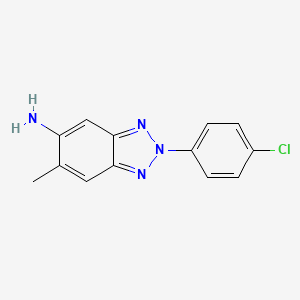
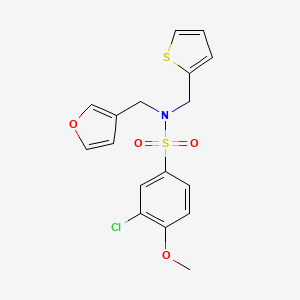
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)